N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide
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Overview
Description
“N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide” is a chemical compound with the linear formula C12H16ClNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) .Scientific Research Applications
Metabolic Activation and Herbicidal Activity Chloroacetamide herbicides, such as acetochlor and metolachlor, undergo complex metabolic activation pathways, resulting in the formation of DNA-reactive compounds that contribute to their carcinogenic effects. These herbicides are bioactivated through a series of metabolic steps involving liver microsomes from both humans and rats. The process involves the formation of intermediate compounds like CDEPA and CMEPA, leading to the production of bioactive molecules such as DEA and MEA, which are further metabolized to potentially carcinogenic products like dialkylbenzoquinone imine (Coleman, Linderman, Hodgson, & Rose, 2000).
Biodegradation and Environmental Impact The environmental fate and biodegradation of these herbicides also pose significant concerns. Soil properties significantly affect the adsorption, mobility, and efficacy of chloroacetamide herbicides like alachlor and metolachlor. Their adsorption correlates with soil organic matter and clay content, impacting their bioactivity and environmental distribution (Peter & Weber, 1985). Additionally, acetochlor's presence in the hydrologic system has been documented, showcasing its penetration into rain and stream samples, which highlights the environmental mobility and potential impact of these compounds (Kolpin, Nations, Goolsby, & Thurman, 1996).
Biodegradation Enzymes and Pathways The degradation of chloroacetamide herbicides involves specific enzymes and biological pathways. For instance, Rhodococcus sp. strain T3-1 employs a cytochrome P450 system for the N-deethoxymethylation of acetochlor, a crucial step in its biodegradation. This enzymatic pathway involves multiple components, highlighting the intricate nature of biodegradation mechanisms in microorganisms (Wang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-[4-[2-(2-chloroethoxy)ethoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-10(15)14-11-2-4-12(5-3-11)17-9-8-16-7-6-13/h2-5H,6-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGNWQNPYXDNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCOCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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